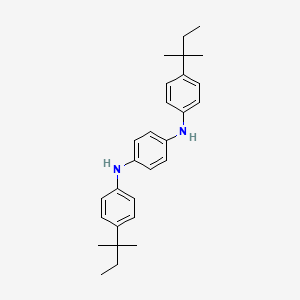
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-phenylpiperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-phenylpiperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a p-chlorophenyl group, a benzyloxy group, and a phenylpiperazine moiety. It is often used in various scientific research applications due to its potential biological activities and chemical properties.
Preparation Methods
The synthesis of 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-phenylpiperazine oxalate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of p-chlorobenzyl chloride with 4-hydroxybutyl piperazine in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylpiperazine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-phenylpiperazine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Scientific Research Applications
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-phenylpiperazine oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-phenylpiperazine oxalate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-phenylpiperazine oxalate can be compared with other piperazine derivatives, such as:
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(2-thiazolyl)piperazine oxalate: This compound has a similar structure but includes a thiazolyl group, which may confer different biological activities and chemical properties.
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(m-tolyl)piperazine oxalate:
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
23904-89-4 |
|---|---|
Molecular Formula |
C29H33ClN2O5 |
Molecular Weight |
525.0 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]-4-phenylpiperazine;oxalic acid |
InChI |
InChI=1S/C27H31ClN2O.C2H2O4/c28-25-15-13-24(14-16-25)27(23-9-3-1-4-10-23)31-22-8-7-17-29-18-20-30(21-19-29)26-11-5-2-6-12-26;3-1(4)2(5)6/h1-6,9-16,27H,7-8,17-22H2;(H,3,4)(H,5,6) |
InChI Key |
ZORLWJOAAFWPRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




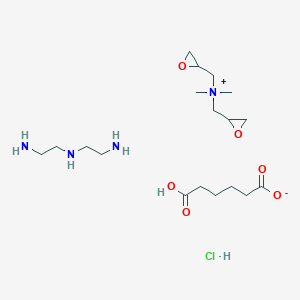
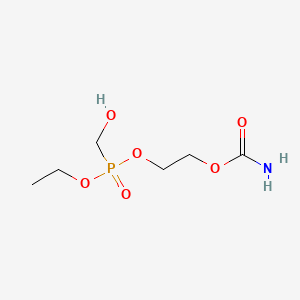
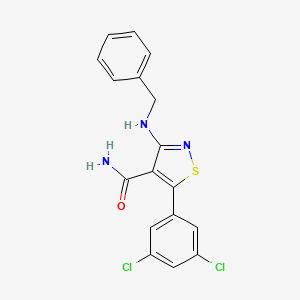
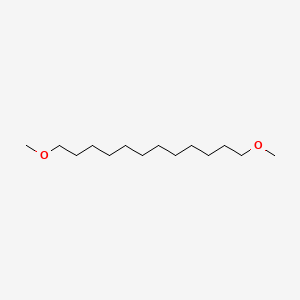
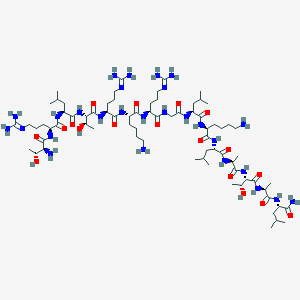

![Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B15345098.png)
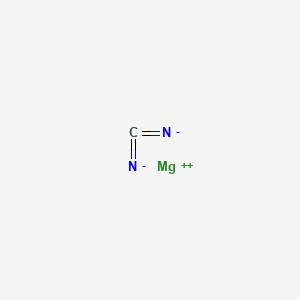
![[[3-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-2,3-dihydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15345105.png)
![6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15345110.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-](/img/structure/B15345115.png)
